3'-Hydroxypuerarin

説明

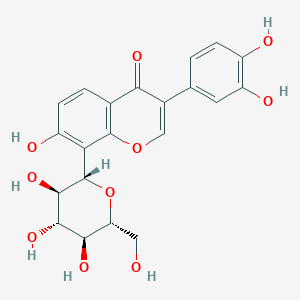

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZMRVWLORUSR-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151700 | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117060-54-5 | |

| Record name | 3′-Hydroxypuerarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pueraria glycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYPUERARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Characterization and Quantification of 3 Hydroxypuerarin in Biological and Plant Matrices

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating 3'-Hydroxypuerarin from other components in a mixture, allowing for its accurate measurement.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound in various matrices. researchgate.netmaxwellsci.comairitilibrary.comlawdata.com.tw An HPLC method was developed to evaluate the quality of Pueraria lobata by determining the content of five components, including this compound. This method utilized an Acclaim 120 C18 column and a gradient elution with acetonitrile-0.1% formic acid aqueous solution. researchgate.net The linear range for this compound was found to be 1.355–40.65 μg/ml with a correlation coefficient (r²) of 0.998. researchgate.net

In another study, a Reverse Phase-HPLC-UV method was established for the simultaneous determination of nine isoflavonoids, including this compound, in the Huangqi-Gegen herbal pair. maxwellsci.comairitilibrary.com This method employed a Kromasil C18 column with a gradient elution of methanol (B129727) and 0.2% formic acid aqueous solution, with detection at 250 nm. maxwellsci.comairitilibrary.com The method demonstrated good linearity for this compound in the range of 81.28-406.4 ng, with an average recovery of 99.27% and a relative standard deviation (RSD) of 1.79%. maxwellsci.comairitilibrary.com

The following table summarizes the key parameters of a validated HPLC method for the quantification of this compound and other isoflavonoids.

Table 1: HPLC Method Parameters for Isoflavonoid (B1168493) Quantification

| Parameter | Value |

|---|---|

| Analytes | This compound, puerarin (B1673276), daidzin (B1669773), calycosin-7-O-β-D-glucoside, genistin, ononin, daidzein (B1669772), calycosin, formononetin |

| Column | Kromasil C18 (4.6×250 mm, 5 μm) |

| Mobile Phase | Gradient of methanol and 0.2% formic acid in water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Linear Range (this compound) | 81.28-406.4 ng |

| Average Recovery (this compound) | 99.27% |

| RSD (this compound) | 1.79% |

Data sourced from a study on the simultaneous analysis of nine isoflavonoids in an herbal pair. maxwellsci.comairitilibrary.com

Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Identification and Quantification

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) has emerged as a powerful tool. This technique allows for both the identification and precise quantification of this compound, even at low concentrations. mdpi.comnih.govnih.gov

A UHPLC-Q-Orbitrap HRMS method was developed to identify and quantify bioactive compounds in pueraria. mdpi.com This method successfully quantified twelve isoflavones, with puerarin being the most abundant, followed by puerarin 6″-O-xyloside, 3′-methoxy puerarin, and 3′-hydroxy puerarin. mdpi.com The full MS-ddMS2 scan mode in positive ionization was found to be more sensitive for the analysis of these isoflavones. nih.gov The product ion [M + H − 120]+, resulting from the loss of a C4H8O4 moiety, is characteristic of C-glycosidic isoflavones like this compound. nih.gov This advanced system provides accurate mass measurements, which improves the selectivity and sensitivity for detecting and identifying analytes at low concentrations. mdpi.com

The advantages of UHPLC-HRMS include its ability to analyze a vast number of compounds simultaneously and perform retrospective analysis of unknown compounds. mdpi.com

HPLC-Electrospray Ionization-Ion Trap Mass Spectrometry (HPLC-ESI-IT/MSn) for Fragmentation Analysis

To gain deeper structural insights, High-Performance Liquid Chromatography coupled with Electrospray Ionization and Ion Trap Mass Spectrometry (HPLC-ESI-IT/MSn) is employed. This technique allows for multi-stage tandem mass spectrometry (MSn), providing detailed information about the fragmentation pathways of molecules. mdpi.com

In one study, five major isoflavones from Pueraria lobata, including this compound, were separated and purified. rsc.org Their structures were then identified by their retention times and ESI-MSn in positive ion mode. rsc.org The fragmentation pattern of the deprotonated molecular ion [M+H]+ of this compound at m/z 447 was analyzed. The MS2 spectra revealed three major ions, providing characteristic fragmentation data that aids in its unequivocal identification. rsc.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic and spectrometric techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation in organic chemistry. jeolusa.comresearchgate.netyoutube.comnd.edu Both 1H and 13C NMR spectra provide detailed information about the arrangement of atoms within the molecule. nih.gov For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing the connectivity between different parts of the molecule. researchgate.net The structure of this compound has been confirmed through 1H-NMR experiments. rsc.org

Mass Spectrometry (MS) provides the molecular weight and elemental composition of the compound. caymanchem.com High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further confirming the molecular formula. mdpi.com The fragmentation patterns observed in tandem MS experiments (MS/MS or MSn) provide crucial information about the different structural motifs within the molecule, as discussed in the HPLC-ESI-IT/MSn section. mdpi.comresearchgate.net

The following table provides the key identification details for this compound.

Table 2: Identification of this compound

| Property | Value |

|---|---|

| Formal Name | 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-one |

| CAS Number | 117060-54-5 |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Formula Weight | 432.4 |

Data sourced from a chemical supplier's technical information. caymanchem.com

Standardization and Quality Control Methodologies for Plant Extracts Containing this compound

The development of standardized and reliable quality control methods is essential for ensuring the consistency and efficacy of plant extracts containing this compound. rsc.org HPLC methods are frequently employed for this purpose due to their accuracy and reproducibility. researchgate.netrsc.org

One approach involves the use of a reference extraction method for determining the content of multiple components, including this compound, in Pueraria labta decoctions. nih.gov A study established a method using a Zorbax C18 column with a mobile phase of methanol-0.02% phosphoric acid (25:75) and detection at 250 nm. nih.gov This reference extraction method demonstrated high precision, stability, and reproducibility, yielding results consistent with those obtained using single reference substance determination. nih.gov This indicates that such a method can be effectively used for the quality control of P. labta herbs. nih.gov

Furthermore, the purity of isolated compounds from Pueraria lobata extract, including this compound, can be determined by HPLC. In one instance, the purity of this compound was found to be 97.59%. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Allantoin |

| Biochanin A |

| Calycosin |

| Calycosin-7-O-β-D-glucoside |

| Coumestrol |

| Daidzein |

| Daidzein 8-C-apiosyl-(1→6)-glucoside |

| Daidzin |

| Formononetin |

| Genistein |

| Genistin |

| Lupenone (B1675497) |

| Lupeol |

| Methanol |

| Ononin |

| Phosphoric acid |

| Puerarin |

| Puerarin 6″-O-xyloside |

| Puerarol |

| (+)-puerarol B-2-O-glucopyranoside |

Biosynthesis and Biotransformation Pathways of 3 Hydroxypuerarin

Endogenous Biosynthesis within Plant Systems

3'-Hydroxypuerarin is a naturally occurring isoflavonoid (B1168493) that has been identified in plants of the Pueraria genus, such as Pueraria lobata and Pueraria thomsonii. caymanchem.commetabolomics.se The general biosynthetic pathway for isoflavonoids in legumes is highly conserved and serves as the foundation for the production of various derivatives. frontiersin.org This process begins with the phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for flavonoids. mdpi.com

The formation of the isoflavonoid backbone is followed by a series of modification reactions, including glycosylation, methylation, and hydroxylation, which create the diversity of isoflavonoids found in a particular species. frontiersin.org For this compound, the key steps involve the hydroxylation of the B-ring at the 3' position and C-glycosylation at the 8-position. While the precise sequence is a subject of ongoing research, evidence suggests that modifications to the isoflavone (B191592) aglycone, such as hydroxylation, may occur prior to the attachment of the glucose moiety. frontiersin.org For instance, studies on the related compound 3'-methoxypuerarin (B1232487) indicate that methylation at the 3' position happens before 8-C-glycosylation. frontiersin.org This suggests a likely route for this compound biosynthesis involves the enzymatic hydroxylation of the precursor daidzein (B1669772) to form 3'-hydroxydaidzein, which is then C-glucosylated at the 8-position to yield the final compound. The enzymes responsible for these steps, particularly the specific hydroxylases and C-glucosyltransferases, are key components of the plant's secondary metabolic machinery. frontiersin.orgmdpi.com

Microbial Biotransformation of Related Isoflavonoids to this compound

Microbial biotransformation offers an alternative and often more efficient method for producing this compound from more abundant precursors. mdpi.com This approach leverages the diverse enzymatic capabilities of microorganisms to perform specific chemical reactions, such as hydroxylation, under mild conditions. mdpi.comresearchgate.net

The most common substrate for the biotransformation to this compound is puerarin (B1673276), its direct structural precursor. Puerarin is an abundant isoflavone C-glycoside isolated from the root of the kudzu plant (Pueraria lobata). oup.com The bioconversion process involves the direct hydroxylation of the puerarin molecule at the 3'-position of its B-ring. researchgate.netsemanticscholar.org

Several studies have successfully demonstrated this conversion. For example, research using the filamentous fungus Trichoderma harzianum showed that it could effectively convert puerarin into this compound. researchgate.netscielo.br In one study, resting mycelia of T. harzianum NJ01 converted 41% of the puerarin supplied at a concentration of 0.6 g/L. researchgate.net This targeted reaction highlights the high regioselectivity that microbial enzymes can achieve, which is often difficult to replicate through conventional chemical synthesis. researchgate.net

The key reaction in the biotransformation of puerarin is ortho-hydroxylation at the C-3' position of the isoflavone B-ring. semanticscholar.org This type of reaction is typically catalyzed by specific classes of enzymes, primarily monooxygenases. Microbial enzymes known to catalyze the ortho-hydroxylation of isoflavonoids include heme-containing monooxygenases, such as cytochrome P450 proteins (CYPs), and tyrosinases. semanticscholar.orgmdpi.com

Tyrosinase from Bacillus megaterium, for instance, has been shown to effectively catalyze the 3'-hydroxylation of various soy isoflavones, including daidzin (B1669773) and genistin, which are structurally related to puerarin. mdpi.comresearchgate.net While the specific enzyme from Trichoderma harzianum responsible for puerarin hydroxylation has not been fully characterized in all studies, it is presumed to be a form of hydroxylase or monooxygenase that recognizes the isoflavone structure and selectively adds a hydroxyl group. mdpi.comresearchgate.net This enzymatic process is highly valuable as it can significantly enhance the biological activities of the parent compound. researchgate.net

The selection of an appropriate microbial strain is critical for successful biotransformation. mdpi.com Strains are often isolated from soil or decaying plant matter, environments where microorganisms have evolved to metabolize complex natural compounds. mdpi.com For the specific conversion of puerarin to this compound, filamentous fungi have proven particularly effective.

The most frequently cited microorganism for this purpose is Trichoderma harzianum. mdpi.com Different strains of this fungus have been successfully employed, demonstrating robust hydroxylating capabilities.

Table 1: Microbial Strains Used in the Biotransformation of Puerarin to this compound

| Strain Name | Source / Identifier | Reference(s) |

|---|---|---|

| Trichoderma harzianum NJ01 | Isolated from soil | mdpi.com, researchgate.net, scielo.br |

| Trichoderma harzianum CGMCC 1523 | China General Microbiological Culture Collection Center | nih.gov |

To maximize the yield and efficiency of this compound production, the optimization of various process parameters is essential. researchgate.net These parameters influence microbial growth, enzyme activity, and substrate-product conversion rates. Key factors that are typically optimized include the initial substrate concentration, pH of the medium, temperature, incubation time, and agitation speed. mdpi.comnih.govpan.olsztyn.pl

Research on the biotransformation of puerarin by T. harzianum NJ01 identified optimal conditions for producing this compound. researchgate.net Optimizing these factors is a crucial step in moving from laboratory-scale findings to potential industrial applications for producing valuable bioactive compounds. nih.govmdpi.com

Table 2: Example of Optimized Parameters for this compound Production

| Parameter | Optimized Value | Context / Strain | Reference(s) |

|---|---|---|---|

| Substrate (Puerarin) Conc. | 0.6 g/L | Conversion by resting mycelium of T. harzianum NJ01 | researchgate.net |

| Conversion Rate | 41% | Achieved under the specified optimal conditions | researchgate.net |

| pH | 8.0 | Optimal for biotransformation with L. fusiformis (related process) | researchgate.net |

| Temperature | 30 °C | General incubation temperature for related transformations | scielo.br |

Pharmacological Activities and Molecular Mechanisms of 3 Hydroxypuerarin

Antioxidant Activity and Oxidative Stress Modulation

3'-Hydroxypuerarin, an isoflavone (B191592) primarily isolated from the roots of Pueraria lobata (Kudzu), has demonstrated notable antioxidant properties through various mechanisms. medchemexpress.comchemsrc.combiosynth.com Its capacity to counteract oxidative stress is a key aspect of its pharmacological profile.

Scavenging of Reactive Oxygen Species (ROS)

Research has shown that this compound is an effective scavenger of total Reactive Oxygen Species (ROS). chemsrc.comnih.govchemfaces.com In in vitro studies, it has exhibited marked scavenging activity against total ROS, with a reported IC50 value of 6.51 µM. caymanchem.com This activity is significant in mitigating the cellular damage caused by these highly reactive molecules. The compound also displays weak scavenging activity against superoxide (B77818) anion (·O2-). nih.govchemfaces.com

Scavenging of Peroxynitrite (ONOO-) and Nitric Oxide Radicals (NO•)

This compound has been identified as a potent scavenger of peroxynitrite (ONOO-) and nitric oxide radicals (NO•). chemsrc.comnih.gov Studies have reported its IC50 values for scavenging these species to be 1.36 µM for peroxynitrite and 1.13 µM for nitric oxide radicals. caymanchem.com This demonstrates a strong capacity to neutralize these specific reactive nitrogen species, which are implicated in various pathological processes. caymanchem.commdpi.com

Inhibition of ONOO--Mediated Tyrosine Nitration

A significant consequence of peroxynitrite formation is the nitration of tyrosine residues in proteins, a process that can alter protein function and contribute to cellular damage. nih.govnih.gov this compound has been shown to inhibit this ONOO--mediated tyrosine nitration. chemsrc.comnih.gov This inhibitory action suggests a protective role against the downstream effects of peroxynitrite-induced oxidative stress. nih.gov

Role of the 3'-Hydroxyl Group in Antioxidant Efficacy

The antioxidant efficacy of this compound is significantly influenced by its molecular structure, particularly the presence of a hydroxyl group at the 3' position. chemsrc.comnih.gov Comparative studies with its analog, 3'-methoxypuerarin (B1232487), which has a methoxy (B1213986) group instead of a hydroxyl group at this position, have highlighted the importance of the 3'-hydroxyl group. nih.govchemfaces.com While 3'-methoxypuerarin shows some ONOO- scavenging activity, it exhibits weak scavenging of NO• and O2- radicals. nih.govchemfaces.com This suggests that the 3'-hydroxyl group is crucial for the marked scavenging activities against ONOO-, NO•, and total ROS, as well as for inhibiting ONOO--mediated tyrosine nitration. nih.govresearchgate.net The presence of a catechol moiety (two hydroxyl groups on a benzene (B151609) ring), as is the case in the B-ring of this compound, is generally associated with good scavenging activity. nih.gov The number and position of hydroxyl groups on the flavonoid structure are critical determinants of their antioxidant potential. frontiersin.orgnih.govmdpi.com

Antioxidant Activity of this compound

| Species Scavenged | IC50 Value (µM) | Reference |

| Peroxynitrite (ONOO-) | 1.36 | caymanchem.com |

| Nitric Oxide Radical (NO•) | 1.13 | caymanchem.com |

| Total Reactive Oxygen Species (ROS) | 6.51 | caymanchem.com |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound exhibits anti-inflammatory activities. nih.govchemfaces.com

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. plos.orgdovepress.com In cellular models, such as RAW 264.7 macrophages, LPS stimulates the production of nitric oxide (NO), a key inflammatory mediator. nih.govdovepress.com Studies have demonstrated that this compound can inhibit this LPS-induced NO production. nih.govscispace.com This effect is part of a broader anti-inflammatory response that involves the modulation of various signaling pathways and the expression of inflammatory enzymes. nih.govplos.org

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Research indicates that this compound can influence the expression of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory process. chemfaces.comnih.gov In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, constituents of Pueraria lobata, including this compound, were evaluated for their anti-inflammatory activities. nih.gov While some compounds isolated from the plant, such as lupenone (B1675497) and lupeol, were found to directly reduce NO production and iNOS protein levels, this compound demonstrated significant nitric oxide (NO·) scavenging activity. chemfaces.comnih.gov This suggests that the presence of the 3'-hydroxyl group is crucial for its NO· scavenging capabilities. nih.gov The modulation of iNOS expression is a key mechanism in controlling inflammatory responses, as excessive NO production by iNOS can contribute to tissue damage. mdpi.comcore.ac.uk

Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression

Similar to its effects on iNOS, this compound is implicated in the regulation of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. chemfaces.comnih.gov Studies on RAW 264.7 cells stimulated with LPS have investigated the inhibitory effects of Pueraria lobata constituents on COX-2 protein expression. nih.gov While other compounds from the same plant extract demonstrated a reduction in COX-2 protein levels, the direct inhibitory effect of this compound on COX-2 expression requires further specific investigation. chemfaces.comnih.gov The inhibition of COX-2 is a significant therapeutic target for anti-inflammatory drugs, as this enzyme is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govmdpi.com

Interaction with Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

The anti-inflammatory properties of this compound may also involve its interaction with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These cytokines are central to the inflammatory response and are known to be upregulated in various inflammatory conditions. researchgate.netmdpi.comnih.gov While direct studies detailing the specific interactions of this compound with these cytokines are emerging, the broader anti-inflammatory profile of isoflavones suggests a potential modulatory role. nih.gov For instance, the related compound puerarin (B1673276) has been shown to suppress the expression of TNF-α. The signaling pathways of these cytokines often converge on transcription factors like NF-κB, which regulate the expression of numerous inflammatory genes, including iNOS and COX-2. researchgate.netselleckchem.com

Metabolic Regulation and Insulin (B600854) Sensitivity Modulation

Emerging evidence suggests that this compound plays a role in metabolic regulation, particularly in modulating insulin sensitivity. chemfaces.combvsalud.org

Upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression

One of the key mechanisms through which this compound may improve insulin resistance is by upregulating the expression of peroxisome proliferator-activated receptor gamma (PPARγ). chemfaces.combvsalud.orgchemfaces.com PPARγ is a nuclear receptor that is crucial in regulating adipocyte differentiation, lipid metabolism, and glucose homeostasis. frontiersin.orgfrontiersin.org In vitro studies have shown that this compound can enhance the expression of PPARγ in 3T3-L1 adipocytes, suggesting a direct influence on this important metabolic regulator. chemfaces.com

Impact on Glucose Homeostasis

By influencing PPARγ and potentially other pathways, this compound can impact glucose homeostasis. nih.govhku.hk The regulation of glucose levels is a complex process involving multiple hormones and signaling pathways, with insulin playing a central role. nih.govsavemyexams.com Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of metabolic diseases. frontiersin.org Some studies have indicated that isoflavonoids from Pueraria lobata, including this compound, possess antidiabetic properties and can improve glucose tolerance. nih.govbvsalud.org The mechanism may involve enhancing insulin sensitivity in tissues like skeletal muscle and adipose tissue. hku.hknih.gov Furthermore, certain isoflavones have shown α-glucosidase inhibitory activity, which can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov

Neuropharmacological Investigations

Preliminary research suggests that this compound may possess neuropharmacological activities. biosynth.comnih.gov Isoflavonoids from Pueraria lobata have been investigated for their potential neuroprotective effects. nih.govnih.gov Pharmacokinetic studies in rats have shown that after intravenous administration of a Pueraria isoflavonoids extract, several components, including puerarin and daidzein (B1669772), can penetrate the blood-brain barrier. nih.gov While the concentration of this compound in the cerebrospinal fluid was not detected in this particular study, the neuroactive potential of related isoflavonoids warrants further investigation into the specific neuropharmacological effects of this compound. nih.gov

Neuroprotective Potentials in Preclinical Models

This compound, an isoflavone derivative from the kudzu plant (Pueraria lobata), has demonstrated potential as a neuroprotective agent in various preclinical studies. biosynth.com These investigations suggest that the compound may offer therapeutic benefits for neurodegenerative diseases. biosynth.com The neuroprotective effects are largely attributed to its ability to modulate oxidative stress and exhibit antioxidant properties. biosynth.com By scavenging free radicals, this compound helps to bolster the body's natural defense mechanisms against oxidative damage, a key factor in neuronal cell death. biosynth.com

Animal and cellular models of Parkinson's disease have shown that isoflavonoids from Pueraria, including this compound, can exert neuroprotective effects. hku.hk The pathology of neurodegenerative diseases like Parkinson's often involves neuroinflammation, where glial cells such as microglia and astrocytes become activated and release pro-inflammatory and neurotoxic substances. osti.gov These substances are particularly damaging to dopaminergic neurons in the substantia nigra. osti.gov Research in animal models has shown that certain immunomodulatory agents can protect these neurons from degeneration. osti.gov

The evaluation of neuroprotective agents often involves in vitro and in vivo models that simulate the conditions of neurodegenerative diseases, such as cerebral ischemia. nih.gov These models allow researchers to study the mechanisms of neuroprotection, including the reduction of oxidative stress and inflammation. osti.govnih.gov Preclinical data on related compounds have shown a potent activation of the neuroprotective transcription factor Nurr1, which is involved in protecting neurons from cell death. imux.com

Effects on Striatal Neurotransmitter Metabolism (e.g., Dopamine (B1211576), Serotonin)

The striatum is a critical brain region for motor control and is densely innervated by dopaminergic neurons. nih.gov The metabolism of neurotransmitters like dopamine and serotonin (B10506) in this region is a key area of investigation for neurological disorders. nih.govmdpi.com Dopamine, a catecholamine, plays a vital role in reward-motivated behavior and motor control. wikipedia.org Its breakdown is mediated by enzymes such as monoamine oxidase (MAO). wikipedia.org

Serotonin, another key neurotransmitter, is primarily produced in the raphe nuclei and projects to various brain regions, including the basal ganglia. mdpi.com It has been shown to influence the release of other neurotransmitters; for instance, it can inhibit dopamine release. mdpi.com The interplay between dopamine and serotonin systems in the striatum is complex. Under normal conditions, the dopamine transporter (DAT) has a low affinity for serotonin. nih.gov However, when extracellular serotonin levels are high, DAT can uptake serotonin into dopamine terminals, leading to a co-release of both neurotransmitters. nih.gov

Studies on isoflavonoids from Pueraria have investigated their capacity to affect striatal neurotransmitters. hku.hk In conditions like Parkinson's disease, there is a significant loss of dopamine-producing neurons. mdpi.com Research on human heroin users has shown alterations in striatal dopamine and serotonin metabolism, suggesting that external substances can impact these neurotransmitter systems. nih.gov Specifically, reduced levels of a dopamine metabolite and altered concentrations of a serotonin metabolite were observed. nih.gov

Interactions with Neuronal Signaling Pathways (e.g., NF-κB, MAPK)

This compound is believed to exert some of its effects through the modulation of key neuronal signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. hku.hkchemfaces.com These pathways are crucial regulators of cellular processes such as inflammation and cell survival. mdpi.comresearchgate.net

The NF-κB pathway is a primary regulator of inflammatory responses. arvojournals.org In the context of the central nervous system, activated NF-κB can promote the production of pro-inflammatory mediators. mdpi.com Similarly, the MAPK signaling pathway, which includes kinases like p38, is involved in cellular stress responses and can be activated by factors such as UV damage. mdpi.comarvojournals.org The activation of both NF-κB and MAPK pathways can be triggered by neuroinflammatory conditions. mdpi.com

Studies have shown that inhibiting these pathways can have anti-inflammatory effects. For example, some compounds have been found to inhibit the signaling of MAPK and NF-κB. chemfaces.com In the context of neuroinflammation, inhibiting the NF-κB and MAPK p38 signaling pathways can reduce the activation of microglia, a type of immune cell in the brain. mdpi.com This can lead to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory factors, ultimately protecting neurons from damage. mdpi.com

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibitory Activity

This compound has been identified as an inhibitor of α-glucosidase. nih.govresearchgate.net This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to manage blood glucose levels. mdpi.com

In a study analyzing various isoflavones from Pueraria, this compound was one of twelve isoflavones that demonstrated α-glucosidase inhibitory activity. nih.govresearchgate.net Molecular docking studies confirmed that these compounds bind to the active site of the α-glucosidase enzyme. researchgate.net The inhibitory action of these isoflavones provides a basis for considering Pueraria as a potential source of functional food ingredients with antidiabetic properties. nih.govresearchgate.net

The inhibitory potency of compounds against α-glucosidase is often measured by their half-maximal inhibitory concentration (IC50) value. For comparison, acarbose, a known α-glucosidase inhibitor, has an IC50 of 200 μg/mL against yeast α-glucosidase. mdpi.com Some natural extracts have shown significantly higher potency. mdpi.com Studies on other bioactive compounds have also demonstrated their potential as α-glucosidase inhibitors through both in vitro and in silico screening. rsc.org

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Compounds

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine. wikipedia.orgwikipedia.org Inhibition of MAO-B can increase the availability of dopamine in the brain, which is a therapeutic strategy for conditions like Parkinson's disease. frontiersin.orgnih.govparkinsons.org.uk MAO-B inhibitors prevent the breakdown of dopamine, thereby enhancing dopaminergic signaling. nih.govparkinsons.org.uk

While direct studies on the MAO-B inhibitory activity of this compound are not detailed in the provided context, the broader class of coumarin (B35378) derivatives, to which isoflavones are related, has been investigated for this property. frontiersin.orgnih.gov For instance, 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated as MAO-B inhibitors, with some showing high potency and selectivity. nih.gov The structure-activity relationship of these compounds indicates that the coumarin scaffold is a promising base for developing potent MAO-B inhibitors. frontiersin.orgnih.gov These inhibitors can have neuroprotective effects beyond simply increasing dopamine levels, such as improving mitochondrial function. nih.gov

Table 2: Monoamine Oxidase B (MAO-B) Inhibitors

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Dopamine |

| Serotonin |

| Acarbose |

| Puerarin |

| Puerarin 6″-O-xyloside |

| 3'-Methoxy puerarin |

| Genistein |

| Daidzin (B1669773) |

| Glycitin |

| Glycitein |

| Genistin |

| Daidzein |

| Formononetin |

| Puerarin apioside |

| Ononin |

| Selegiline |

| Moclobemide |

| Pargyline |

| Phenelzine |

| Tranylcypromine |

| 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin |

| R-(-)-deprenyl hydrochloride |

| Levodopa |

| Homovanillic acid |

| 5-hydroxyindoleacetic acid |

| L-DOPA |

| Norepinephrine |

| Epinephrine |

| Tyramine |

| Phenethylamine |

Investigation of Structure Activity Relationships and Molecular Interactions

Comparative Analysis of 3'-Hydroxypuerarin with Related Isoflavonoids

The bioactivity of this compound is often understood by comparing it with other structurally similar isoflavonoids, particularly its parent compound, puerarin (B1673276), and its methylated analog, 3'-methoxypuerarin (B1232487). These comparisons highlight the significance of the hydroxyl group at the 3' position.

One of the most notable activities of this compound is its antioxidant capacity. Research has shown that it exhibits marked scavenging activities against peroxynitrite (ONOO-), nitric oxide radicals (NO•), and total reactive oxygen species (ROS). chemfaces.comcaymanchem.com In a comparative study, this compound demonstrated significant scavenging of ONOO-, NO•, and total ROS, whereas 3'-methoxypuerarin only showed notable ONOO- scavenging activity and weak activity against NO• and superoxide (B77818) anions (·O2-). chemfaces.com This suggests that the 3'-hydroxyl group is critical for the broad-spectrum radical scavenging properties of the molecule. chemfaces.com The IC50 values for this compound's scavenging of peroxynitrite, nitric oxide radicals, and total ROS have been reported as 1.36 µM, 1.13 µM, and 6.51 µM, respectively. caymanchem.com

The structural differences between these C-glycosidic isoflavones also influence their behavior in mass spectrometry analysis. nih.gov For instance, this compound, puerarin, and 3'-methoxypuerarin all show a characteristic loss of a C4H8O4 fragment, which is typical for C-glycosides. nih.gov

Table 1: Comparative Antioxidant Activities of Puerarin Analogs

| Compound | ONOO- Scavenging | NO• Scavenging | Total ROS Scavenging | ·O2- Scavenging |

| This compound | Marked | Marked | Marked | Weak |

| 3'-Methoxypuerarin | Marked | Weak | Not specified | Weak |

| Data sourced from Jin SE, et al. (2012). chemfaces.com |

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. biorxiv.org This method is crucial for understanding the potential mechanisms of action of bioactive compounds like this compound. Predicting drug-target binding affinity is a key challenge in the drug discovery process. paperswithcode.com

Studies have utilized molecular docking to investigate the interaction of isoflavonoids with various biological targets. For instance, in the context of α-glucosidase inhibition, molecular docking has been used to confirm the binding of isoflavones to the active site of the enzyme, providing a rationale for their observed inhibitory activity. nih.gov While specific docking studies solely focused on this compound are not extensively detailed in the provided context, the general application of this method to related isoflavonoids underscores its importance. For example, molecular docking studies on hydroxy-3-arylcoumarins, which share structural similarities with isoflavonoids, have revealed potential binding modes to bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. nih.govmdpi.com

The prediction of binding affinity is a complex task, with advanced methods like deep learning now being employed to analyze sequence information of both drugs and targets. paperswithcode.comnih.gov These computational approaches, including the development of models like GEFormerDTA and AttentionDTA, aim to more accurately predict drug-target affinities by considering detailed structural information. nih.govnih.gov

Identification of Key Pharmacophores and Structural Determinants for Bioactivity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophores of this compound and related compounds is essential for understanding their bioactivity. researchgate.net

The comparative analysis of this compound with puerarin and 3'-methoxypuerarin clearly identifies the hydroxyl group at the 3'-position as a key structural determinant for its enhanced antioxidant activity. chemfaces.com This hydroxyl group appears to be crucial for the effective scavenging of a variety of reactive oxygen and nitrogen species. chemfaces.com The presence of this functional group significantly modulates the electronic properties and reactivity of the molecule.

Pharmacophore modeling is a powerful tool in drug design and can be generated using programs like Catalyst, DISCO, and GASP. nih.gov These models help in identifying the crucial chemical features responsible for a compound's biological activity. For isoflavonoids, the typical pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. mdpi.com The arrangement of hydroxyl groups on the isoflavone (B191592) scaffold, as seen in the difference between this compound and other analogs, directly influences these features and, consequently, the biological activity.

In the broader context of isoflavonoids, the C-glycosidic linkage and the specific pattern of hydroxylation and methoxylation on the aromatic rings are critical determinants of their interaction with biological targets. nih.gov For example, the presence and position of hydroxyl groups on the coumarin (B35378) scaffold of related compounds have been shown to modulate their antibacterial activity. nih.gov Therefore, the 3'-hydroxyl group, in conjunction with the rest of the isoflavone structure, forms the key pharmacophore responsible for the distinct bioactivities of this compound.

In Vitro Pharmacological Investigations and Cellular Models

Cellular Assays for Anti-inflammatory Responses (e.g., RAW 264.7 Cells)

The anti-inflammatory effects of 3'-Hydroxypuerarin have been investigated using murine macrophage cell lines, such as RAW 264.7. These cells are a standard model for studying inflammation because they can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response. chemfaces.comnih.gov This response includes the production of inflammatory mediators like nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.com

Research has demonstrated that constituents from Pueraria lobata, including this compound, possess anti-inflammatory and antioxidant activities. chemfaces.com Studies evaluating the effects of various compounds isolated from the plant showed that some, like lupenone (B1675497) and lupeol, directly reduced NO production and the expression of iNOS and COX-2 proteins in LPS-stimulated RAW 264.7 cells. chemfaces.com While direct measurement of NO reduction by this compound in these specific cellular assays is detailed under its antioxidant activity, its potent scavenging of nitric oxide radicals is a key mechanism contributing to its anti-inflammatory profile. chemfaces.com The ability to scavenge NO is critical, as excessive NO production is a hallmark of inflammatory conditions.

Table 1: Radical Scavenging Activity of this compound

| Radical Species | Scavenging Activity | Source |

|---|---|---|

| Peroxynitrite (ONOO⁻) | Marked Scavenging | chemfaces.com |

| Nitric Oxide (NO·) | Marked Scavenging | chemfaces.com |

| Total Reactive Oxygen Species (ROS) | Marked Scavenging | chemfaces.com |

| Superoxide (B77818) Anion (·O₂⁻) | Weak Scavenging | chemfaces.com |

Cellular Models for Antioxidant Activity Evaluation (e.g., Reactive Oxygen Species Generation)

This compound has demonstrated significant antioxidant capabilities in various cell-free and cellular models. nih.govmedchemexpress.com Its primary mechanism is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). chemfaces.combvsalud.org In vitro assays have quantified this activity, revealing its potency against several radical species.

Specifically, this compound shows marked scavenging activity against peroxynitrite (ONOO⁻), nitric oxide radicals (NO·), and total ROS. chemfaces.com The presence of a 3'-hydroxyl group on the puerarin (B1673276) structure is suggested to be crucial for these potent scavenging effects. chemfaces.com Cellular models, such as RAW 264.7 macrophages, have been used to assess the impact on intracellular ROS generation. In these experiments, cells are often challenged with an oxidizing agent like tert-butylhydroperoxide (t-BHP) to induce oxidative stress, and the ability of the compound to mitigate the subsequent increase in ROS is measured. chemfaces.com

Table 2: IC₅₀ Values for Antioxidant Activity of this compound

| Species Scavenged | IC₅₀ Value (μM) | Source |

|---|---|---|

| Peroxynitrite (ONOO⁻) | 1.36 | bvsalud.org |

| Nitric Oxide (NO·) | 1.13 | bvsalud.org |

| Total Reactive Oxygen Species (ROS) | 6.51 | bvsalud.org |

Adipocyte Cell Lines for Metabolic Studies (e.g., 3T3-L1 Adipocytes)

The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis (the formation of fat cells) and metabolic processes related to conditions like obesity and insulin (B600854) resistance. nih.govmdpi.com These cells can be differentiated from fibroblast-like preadipocytes into mature, lipid-accumulating adipocytes, making them ideal for screening compounds that may influence fat metabolism and insulin sensitivity. nih.gov

Research indicates that this compound may play a role in improving insulin resistance. chemfaces.comchemfaces.combvsalud.org Specifically, studies suggest that this compound can up-regulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in 3T3-L1 adipocytes. chemfaces.combvsalud.org PPARγ is a master regulator of adipogenesis and is a key target for drugs that improve insulin sensitivity. nih.govmdpi.com By activating PPARγ, compounds can enhance the storage of fatty acids in adipocytes and promote the expression of genes involved in glucose metabolism, such as the insulin-sensitizing adipokine, adiponectin. nih.govuq.edu.au

Table 3: Investigated Metabolic Target of this compound in Adipocytes

| Cell Line | Molecular Target | Observed Effect | Source |

|---|---|---|---|

| 3T3-L1 Adipocytes | PPARγ | Up-regulation of expression | chemfaces.combvsalud.org |

Intestinal Epithelial Cell Models for Absorption and Transport Dynamics (e.g., Caco-2 Cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting the intestinal absorption of orally administered compounds. mercell.comnlk.cz When cultured, these cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier properties of the human intestinal wall. medtechbcn.com The permeability of a compound across this monolayer is measured by its apparent permeability coefficient (Papp), which helps classify its potential for in vivo absorption. nih.gov

A study investigating the absorption and transport of 25 different isoflavonoids, including this compound, utilized the Caco-2 cell model. nih.gov The permeability of the compounds was tested in both directions: from the apical (intestinal lumen) side to the basolateral (blood) side (AP→BL) and vice versa (BL→AP). The results were compared against control substances for high permeability (propranolol) and poor permeability (atenolol). In this study, this compound was classified among 23 other isoflavonoids as a poorly absorbed compound, with a permeability value in the same low-magnitude range as atenolol. nih.gov

Table 4: Comparative Permeability in Caco-2 Cell Monolayer Model

| Compound | Permeability Classification | Reported Papp Value (cm/s) | Source |

|---|---|---|---|

| Propranolol (High Permeability Control) | High | (2.66 ± 0.32) × 10⁻⁵ | nih.gov |

| Atenolol (Low Permeability Control) | Low | (2.34 ± 0.10) × 10⁻⁷ | nih.gov |

| This compound | Poorly Absorbed | Similar magnitude to Atenolol | nih.gov |

High-Throughput Screening in Cellular Systems

High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test thousands to millions of compounds for a specific biological activity. mdpi.com This methodology is crucial for identifying "hits" from large chemical libraries, such as natural product collections, that can be developed into new therapeutic agents. Cell-based HTS assays are particularly valuable as they provide data on a compound's activity within a biologically relevant context.

For a compound like this compound, HTS could be instrumental in its initial discovery or for characterizing its range of biological effects. For example, a high-throughput screen for anti-inflammatory agents might involve using RAW 264.7 cells engineered with a reporter gene (e.g., luciferase) linked to an inflammation-responsive promoter like NF-κB. A library of compounds would be screened, and a reduction in the reporter signal after LPS stimulation would indicate a potential anti-inflammatory hit. Similarly, antioxidant activity can be screened in high-throughput by measuring the reduction of induced ROS in cell lines like HepG2. While specific HTS campaigns that identified this compound are not detailed in the available literature, the principles of HTS are fundamental to discovering natural products with such pharmacological profiles from complex sources. mdpi.com

In Vivo Pharmacological Efficacy Studies in Animal Models

Diabetic Animal Models for Antioxidative and Metabolic Efficacy Assessment

The efficacy of 3'-hydroxypuerarin in mitigating complications associated with diabetes has been explored in relevant animal models. These studies often utilize models such as streptozotocin (B1681764) (STZ)-induced diabetic rats and db/db mice to mimic type 1 and type 2 diabetes, respectively. nih.govcriver.com

In STZ-induced diabetic rats, a model characterized by hyperglycemia and oxidative stress, the focus is often on the compound's ability to counteract diabetes-induced pathological changes. nih.govmdpi.com Research indicates that oxidative stress is a key player in the development of diabetic complications. nih.gov While specific studies on this compound in this model are emerging, the known antioxidant properties of the compound, including its ability to scavenge reactive oxygen species (ROS), suggest a potential therapeutic role. caymanchem.commedchemexpress.commedchemexpress.com

The db/db mouse model, which has a mutation in the leptin receptor gene, spontaneously develops obesity, insulin (B600854) resistance, and hyperglycemia, making it a valuable tool for studying type 2 diabetes. criver.comnih.gov Studies on Pueraria thomsonii Radix water extract, which contains this compound, have shown significant improvements in metabolic parameters in db/db mice. nih.govresearcher.life These improvements include reduced fasting blood glucose, fasting serum insulin, and insulin resistance. nih.gov The extract also appeared to alleviate damage to pancreatic tissue. nih.gov Metabolomic analysis revealed that the extract could regulate numerous differential metabolites in these mice, particularly those involved in purine, pyrimidine, and glycerophospholipid metabolism. nih.gov

Table 1: Effects of Pueraria Thomsonii Radix Water Extract (Containing this compound) in db/db Mice

| Parameter | Observation in Untreated db/db Mice | Effect of Pueraria Thomsonii Radix Water Extract |

| Fasting Blood Glucose | Elevated | Significantly Decreased nih.gov |

| Fasting Serum Insulin | Elevated | Significantly Decreased nih.gov |

| HOMA-IR | Elevated | Significantly Decreased nih.gov |

| Pancreatic Tissue | Damaged | Alleviated Damage nih.gov |

| Gut Microbiota | Imbalance (Increased Firmicutes/Bacteroidetes ratio) | Reduced Firmicutes/Bacteroidetes ratio nih.gov |

Models of Inflammatory Diseases for Anti-inflammatory Efficacy

The anti-inflammatory potential of this compound has been assessed in various animal models of inflammation. These models are crucial for understanding the compound's mechanism of action in inflammatory processes.

The carrageenan-induced paw edema model is a widely used method to screen for acute anti-inflammatory activity. researchgate.netnih.gov Injection of carrageenan into the paw induces a biphasic inflammatory response. nih.gov While direct studies on this compound in this model are not extensively detailed in the provided results, its known anti-inflammatory properties suggest it would likely inhibit edema formation. chemfaces.com This effect is often mediated by the inhibition of pro-inflammatory mediators. plos.orgbrieflands.comijpsonline.com

The lipopolysaccharide (LPS)-induced inflammation model is another common tool. LPS, a component of gram-negative bacteria, can induce a systemic inflammatory response. nih.gov Studies have shown that compounds with anti-inflammatory activity can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated models. plos.org this compound has been identified as a constituent in herbal formulas, such as Gegen-Qinlian Decoction, which have shown efficacy in treating LPS-induced lung injury. frontiersin.org

The collagen-induced arthritis (CIA) model in mice is a well-established model for studying rheumatoid arthritis. medsci.orgnih.govnih.govplos.org This model shares many pathological features with human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. nih.govnih.gov While specific data on the effect of isolated this compound in the CIA model is not available in the search results, its presence in anti-inflammatory herbal formulations suggests a potential role in modulating the inflammatory cascade in chronic inflammatory conditions like arthritis. chemfaces.com

Neurological Disease Models for Neuroprotective Efficacy

The neuroprotective effects of this compound have been investigated in animal models of neurological diseases, where oxidative stress and inflammation are key pathological contributors. biosynth.com

In models of Parkinson's disease, often induced by neurotoxins like MPTP, the focus is on protecting dopaminergic neurons from degeneration. Although direct evidence for this compound in a Parkinson's model is not specified, its antioxidant and anti-inflammatory activities are relevant to the neuroprotective strategies being explored for this disease. biosynth.commdpi.com

In models of cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), the goal is to reduce brain damage caused by lack of blood flow and subsequent reperfusion injury. The neuroprotective potential of this compound is suggested by its inclusion in compound libraries for neurodegenerative diseases and its known ability to scavenge free radicals. biosynth.commedchemexpress.com Furthermore, it has been identified as a potential neuroprotective substance within the traditional Chinese medicine formula Gegen Qinlian decoction. chemfaces.com

Studies on Pharmacodynamic Ingredients in Traditional Herbal Formulations

This compound is a significant bioactive component in several traditional herbal formulations, most notably Gegen-Qinlian Decoction (GQD). frontiersin.orgnih.gov GQD is a classic Chinese medicine formula used for treating conditions like diarrhea and fever. frontiersin.orgnih.gov

Pharmacokinetic studies of GQD in rats have identified this compound as one of the main isoflavonoids present in the decoction and in the plasma after oral administration. nih.govbvsalud.org The concentration of this compound in the freeze-dried powder of GQD has been quantified at 5.61 mg/g. nih.gov The distribution of the bioactive components of GQD, including this compound, appears to be concentrated in the intestinal tissues, which may explain the formulation's efficacy in treating intestinal ailments. bvsalud.org

Translational Research Perspectives and Future Directions

Advancing 3'-Hydroxypuerarin Towards Preclinical Development

This compound, an isoflavone (B191592) primarily isolated from the root of Pueraria lobata (kudzu), has demonstrated a range of promising biological activities in laboratory settings, including antioxidant and anti-inflammatory effects. biosynth.comchemsrc.comchemfaces.com These foundational findings provide a strong rationale for advancing the compound towards preclinical development, a critical stage of research that bridges the gap between initial discovery and human clinical trials. wikipedia.org The primary goals of this phase are to gather essential data on the compound's feasibility, safety, and efficacy, typically through rigorous testing in cellular and animal models. wikipedia.org

The advancement of this compound necessitates a structured approach, beginning with lead optimization. This involves synthesizing and evaluating derivatives of the parent molecule to enhance desirable properties such as potency, selectivity, and metabolic stability, while minimizing potential off-target effects. Further steps include comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) profiling to understand what the drug does to the body and what the body does to the drug, respectively. wikipedia.org Preclinical development also involves establishing scalable and reproducible methods for the synthesis or extraction and purification of this compound to ensure a consistent supply for extensive testing. chemfaces.com

A significant component of preclinical evaluation is the performance of nonclinical studies that adhere to Good Laboratory Practices (GLP) to ensure the quality and integrity of the data submitted to regulatory bodies. wikipedia.org These studies are designed to identify potential toxicities and to establish a safe starting dose for first-in-human studies. wikipedia.org Given its demonstrated potential in models of neurodegenerative diseases, cardiovascular disorders, and inflammation, a well-defined preclinical development plan is essential to systematically evaluate its therapeutic promise and justify its progression into clinical trials. biosynth.combiocrick.com

Potential as a Functional Food Ingredient or Therapeutic Agent

This compound holds considerable potential for development as both a therapeutic agent and a functional food ingredient, largely due to its significant biological activities. biosynth.comchemfaces.com Functional foods are those that offer health benefits beyond basic nutrition, often due to the presence of bioactive compounds. nih.govscispace.com The potent antioxidant and anti-inflammatory properties of this compound make it an attractive candidate for incorporation into such products aimed at promoting health and preventing chronic diseases. chemsrc.comchemfaces.comthieme-connect.com

As a therapeutic agent, research points to its potential in managing conditions associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases. biosynth.com Its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) and nitric oxide (NO•) is well-documented. chemsrc.commedchemexpress.comcaymanchem.com Furthermore, studies have shown it can improve insulin (B600854) resistance in adipocytes by up-regulating PPARγ expression, suggesting a role in managing metabolic disorders. chemfaces.comchemfaces.com

The development of this compound as a functional food or nutraceutical could offer a more accessible means for consumers to leverage its health benefits. lifeasible.combiosynth.comsiirt.edu.tr It could be incorporated into dietary supplements or fortified foods. scispace.comsiirt.edu.tr However, challenges related to its bioavailability and the need for standardized extraction methods must be addressed to ensure a consistent and effective product. thieme-connect.com Its classification as a flavonoid, a group of compounds widely recognized for their health-promoting effects, supports its viability in the growing market for health-conscious food products. lifeasible.comsiirt.edu.tr

Table 2: Investigated Bioactivities of this compound

This table outlines the primary biological activities of this compound that support its potential use as a therapeutic or functional food ingredient.

| Biological Activity | Investigated Effect | Model System | Reference |

| Antioxidant | Scavenges peroxynitrite (ONOO⁻), nitric oxide (NO•), and total ROS. | In vitro chemical assays | chemsrc.comchemfaces.comcaymanchem.com |

| Anti-inflammatory | Potential activity suggested by studies on Pueraria lobata constituents. | In vitro (RAW 264.7 cells) | chemfaces.comchemfaces.com |

| Neuroprotection | Investigated for potential effects in neurodegenerative diseases. | Preclinical studies | biosynth.com |

| Cardioprotection | Interest in its use for cardiovascular and metabolic disorders. | General research interest | biosynth.com |

| Insulin Sensitizing | Improves insulin resistance via up-regulation of PPARγ expression. | In vitro (3T3-L1 adipocytes) | chemfaces.comchemfaces.com |

| Hepatoprotection | Identified as a hepatoprotective isoflavone glucoside. | In vitro studies | chemsrc.commedchemexpress.com |

ROS: Reactive Oxygen Species

Emerging Research Areas and Unexplored Pharmacological Potentials

While initial research on this compound has focused on its antioxidant and anti-inflammatory effects, several emerging areas of investigation are beginning to reveal its broader pharmacological potential. biosynth.comchemfaces.com Current studies suggest its relevance in complex disease models, opening up new avenues for therapeutic applications.

One of the most promising emerging areas is its role in modulating specific cellular signaling pathways. For example, recent studies have implicated constituents of Pueraria in the regulation of the JAK2/STAT3 signaling pathway and the NLRP3 inflammasome, both of which are critical in inflammatory and autoimmune diseases. nih.gov Investigating the specific effects of this compound on these pathways could uncover novel mechanisms for treating conditions like hyperuricemia-induced nephropathy. nih.gov Its potential to modulate protein tyrosine kinase (PTK) and other enzymes also warrants further exploration. chemfaces.com

Unexplored pharmacological potentials may lie in its application to other oxidative stress-related conditions. Given its potent scavenging of peroxynitrite, a molecule implicated in neuronal damage, its utility in a wider range of neurodegenerative disorders beyond what has been initially studied could be a fruitful area of research. biosynth.comcaymanchem.com Furthermore, its effect on insulin resistance could be expanded to investigate its role in the broader context of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). chemfaces.commedchemexpress.com The synergistic effects of this compound when combined with other bioactive compounds, as seen in traditional herbal formulas, also represent an important and underexplored research frontier that could lead to more effective poly-pharmacological therapies. nih.gov

Integration with Omics Technologies for Comprehensive Mechanistic Elucidation

To fully unlock the therapeutic potential of this compound, a deeper and more comprehensive understanding of its mechanism of action is required. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this. These technologies can provide an unbiased, global view of the molecular changes induced by the compound within a biological system.

Currently, advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are already being used to quantify this compound and its metabolites in pharmacokinetic studies. nih.govnih.govoregonstate.edu This is a foundational component of metabolomics, which systematically identifies and quantifies the complete set of small-molecule metabolites in a biological sample. By applying broader metabolomic profiling, researchers can map the metabolic pathways perturbed by this compound, revealing how it influences cellular energy, lipid metabolism, and oxidative stress on a global scale.

Proteomics, the large-scale study of proteins, can be employed to identify the direct protein targets of this compound and characterize downstream changes in protein expression and post-translational modifications. This could confirm and expand upon findings related to its effects on signaling proteins like JAK2, STAT3, and components of the NLRP3 inflammasome. nih.gov For instance, screening for mitochondria-targeting compounds has already identified this compound as a molecule of interest, and proteomics could elucidate its specific interactions within the mitochondrial proteome. nih.gov

Finally, transcriptomics can reveal how this compound modulates gene expression to exert its effects. By combining these omics datasets, researchers can construct comprehensive network models of the compound's biological effects, leading to the identification of novel therapeutic targets, predictive biomarkers for its efficacy, and a more robust, mechanistically-driven approach to its clinical development. hku.hk

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3'-Hydroxypuerarin in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, Hypersil BDS C18 columns (250 mm × 4.6 mm, 5 μm) and mobile phases like acetonitrile-water gradients are effective for separating this compound from co-eluting compounds such as puerarin and daidzin . A "single-marker multi-component" (QAMS) approach can simultaneously quantify this compound alongside other isoflavones using puerarin as a reference standard .

- Data Considerations : Validate methods with retention time matching, spiking experiments, and cross-validation via mass spectrometry (MS) to address potential co-elution issues .

Q. What is the structural basis for this compound's antioxidant activity?

- Mechanistic Insight : The 3' and 4' hydroxyl groups on its B-ring form a catechol structure, enabling potent scavenging of reactive oxygen species (ROS), peroxynitrite (ONOO⁻), and nitric oxide (NO•) .

- Experimental Validation : Use in vitro assays like DPPH radical scavenging, ORAC, or cell-based oxidative stress models to quantify activity. Correlate results with structural analogs (e.g., puerarin lacking the 3'-OH group) to isolate the contribution of the catechol moiety .

Q. How does this compound content vary across Pueraria lobata samples?

- Data from Comparative Studies : HPLC analyses of 11 commercial samples showed this compound content ranging from 0.707% to 1.115%, influenced by geographic origin and extraction protocols .

- Quality Control : Pair HPLC fingerprinting with chemometric tools (PCA, OPLS-DA) to identify key markers for standardizing raw materials .

Advanced Research Questions

Q. How can biotransformation be optimized to produce this compound from puerarin?

- Methodology : Use filamentous fungi like Trichoderma harzianum CGMCC 1523 or Gliocladium spp. for regioselective hydroxylation of puerarin at the 3' position .

- Process Parameters : Optimize fermentation conditions (pH, temperature, substrate concentration) and monitor conversion rates via HPLC. Scale-up challenges include maintaining sterility and minimizing byproduct formation (e.g., 3'-methoxypuerarin) .

Q. What role does this compound play in modulating the bioavailability of co-existing isoflavones?

- Multi-Component Interactions : In artificial multi-component systems, this compound enhances the intestinal permeability of puerarin by ~220% in vitro, likely through synergistic effects on membrane transporters .

- Experimental Design : Use single-pass intestinal perfusion models and Caco-2 cell monolayers to measure apparent permeability coefficients (Papp). Compare results with isolated compound administration to assess interaction dynamics .

Q. How do structural modifications of this compound affect its bioactivity?

- Derivatization Strategies : Modify the 4'-O-deoxyhexoside or 6''-O-xylosyl groups to alter solubility and stability. For example, this compound-4'-O-deoxyhexoside exhibits distinct chromatographic behavior and potential metabolic stability advantages .

- In Silico Guidance**: Use molecular docking to predict interactions with targets like RANKL (osteoclastogenesis) or ROS-scavenging enzymes, followed by in vitro validation .

Q. How can contradictory data on this compound's pharmacological effects be resolved?

- Case Example : Discrepancies in antioxidant activity across studies may stem from variations in assay conditions (e.g., pH, oxidant concentration) or sample purity.

- Resolution Strategy : Standardize protocols (e.g., ISO guidelines for antioxidant testing) and validate compound purity via NMR and HPLC-MS (>98%) .

Methodological Best Practices

- Data Reproducibility : Maintain detailed records of HPLC gradients, fungal strain subculturing, and in vitro assay conditions to ensure replicability .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial sample sources) and validate findings with orthogonal methods (e.g., LC-MS/MS vs. UV detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。